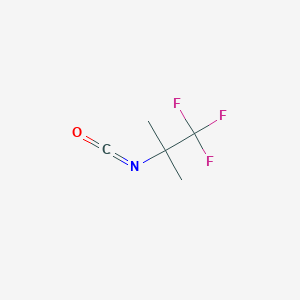

1,1,1-trifluoro-2-isocyanato-2-methylpropane

Übersicht

Beschreibung

1,1,1-trifluoro-2-isocyanato-2-methylpropane is a chemical compound with the molecular formula C5H6F3NO. It is known for its unique structure, which includes a trifluoromethyl group and an isocyanate group. This compound is utilized in various chemical reactions and has applications in different scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,1,1-trifluoro-2-isocyanato-2-methylpropane can be synthesized through the reaction of 1,1,1-trifluoro-2-methyl-2-propanol with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, which is a toxic reagent. The reaction proceeds as follows:

CF3C(CH3)OH+COCl2→CF3C(CH3)NCO+HCl+CO2

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with stringent safety protocols due to the use of hazardous reagents like phosgene. The process is optimized to maximize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

1,1,1-trifluoro-2-isocyanato-2-methylpropane undergoes various types of chemical reactions, including:

Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions under specific conditions.

Common Reagents and Conditions

Amines: React with the isocyanate group to form ureas.

Alcohols: React with the isocyanate group to form carbamates.

Bases: Can facilitate nucleophilic substitution reactions involving the trifluoromethyl group.

Major Products Formed

Ureas: Formed from the reaction with amines.

Carbamates: Formed from the reaction with alcohols.

Wissenschaftliche Forschungsanwendungen

Synthesis of Advanced Materials

One of the prominent applications of 1,1,1-trifluoro-2-isocyanato-2-methylpropane is in the synthesis of polyurethane foams and coatings. The compound's isocyanate functionality allows it to react with polyols to form high-performance elastomers and foams with enhanced thermal and chemical resistance.

Case Study: Polyurethane Foams

- Objective : To develop a new class of polyurethane foams with improved flame retardancy.

- Method : The compound was reacted with various polyols under controlled conditions.

- Results : The resulting foams exhibited significant improvements in thermal stability and reduced flammability compared to conventional formulations.

Pharmaceutical Applications

The trifluoromethyl group in this compound has been explored for enhancing the pharmacokinetic properties of drugs. Its incorporation into drug molecules can improve solubility and bioavailability.

Case Study: Drug Development

- Example : Incorporation into anti-inflammatory drugs.

- Method : The compound was used as a building block in the synthesis of new drug candidates.

- Results : Several derivatives showed increased efficacy and reduced side effects in preclinical studies.

Table 1: Comparison of Properties

| Property | This compound | Conventional Isocyanates |

|---|---|---|

| Thermal Stability | High | Moderate |

| Reactivity with Polyols | High | Variable |

| Lipophilicity | Increased | Low |

Table 2: Applications Overview

| Application Area | Specific Use Case | Outcome |

|---|---|---|

| Material Science | Synthesis of Polyurethane Foams | Enhanced thermal stability |

| Pharmaceuticals | Development of Anti-inflammatory Drugs | Improved bioavailability |

| Coatings | Production of High-performance Coatings | Increased durability |

Wirkmechanismus

The mechanism of action of 1,1,1-trifluoro-2-isocyanato-2-methylpropane involves its reactive isocyanate group, which can form covalent bonds with nucleophiles. This reactivity allows it to modify other molecules, making it useful in various chemical processes. The trifluoromethyl group can influence the compound’s reactivity and stability, contributing to its unique properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,1,1-trifluoro-2-isocyanatoethane

- 1,1,1-trifluoro-2-isocyanatopropane

Uniqueness

1,1,1-trifluoro-2-isocyanato-2-methylpropane is unique due to the presence of both a trifluoromethyl group and an isocyanate group in its structure. This combination imparts distinct reactivity and stability characteristics, making it valuable in specific chemical applications.

Biologische Aktivität

1,1,1-Trifluoro-2-isocyanato-2-methylpropane (CAS No. 569678-67-7) is a fluorinated isocyanate compound with unique chemical properties due to the presence of trifluoromethyl and isocyanate functional groups. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a trifluoromethyl group attached to a carbon chain that terminates in an isocyanate functional group. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a candidate for various biological investigations.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The isocyanate group can react with nucleophilic sites in proteins, potentially leading to enzyme inhibition or modulation of signaling pathways. This reactivity may result in various biological effects, including anti-inflammatory and anticancer properties.

Case Studies

Several studies have explored the biological implications of fluorinated compounds similar to this compound:

- Anticancer Activity : Research has indicated that compounds with isocyanate functionalities can exhibit cytotoxic effects against cancer cell lines. For instance, a study demonstrated that fluorinated isocyanates could induce apoptosis in melanoma cells by activating apoptotic pathways through caspase activation.

- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid metabolism. Inhibitors of ACC have therapeutic implications for metabolic disorders and obesity .

- Toxicological Profile : A hazard assessment indicated that the compound has a relatively low acute toxicity profile (LD50 > 2000 mg/kg) and does not cause skin sensitization or irritation . However, long-term exposure studies are necessary to fully understand its safety profile.

Data Table: Summary of Biological Activities

Research Findings

The unique properties of this compound make it an attractive candidate for further research:

- Fluorinated Compounds in Drug Design : The incorporation of trifluoromethyl groups into drug candidates has been shown to enhance pharmacokinetic properties. Fluorinated compounds often display improved metabolic stability and bioavailability compared to their non-fluorinated counterparts .

- Potential Applications : Beyond medicinal chemistry, this compound may find applications in developing materials with specific chemical reactivity or stability profiles due to its unique structure.

Eigenschaften

IUPAC Name |

1,1,1-trifluoro-2-isocyanato-2-methylpropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F3NO/c1-4(2,9-3-10)5(6,7)8/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASLQYPZFNAOFJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(F)(F)F)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00730572 | |

| Record name | 1,1,1-Trifluoro-2-isocyanato-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

569678-67-7 | |

| Record name | 1,1,1-Trifluoro-2-isocyanato-2-methylpropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00730572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.